Tert-butyl 3-iodopyrrole-1-carboxylate
Overview
Description
Tert-butyl 3-iodopyrrole-1-carboxylate is a useful research compound. Its molecular formula is C9H12INO2 and its molecular weight is 293.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Ant Extract Alkaloids and Enantioselective Allylation : N-Boc-4-iodopyrrole is utilized in the synthesis of various ant extract alkaloids and for enantioselective allylation. This process involves N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine (Coldham & Leonori, 2010).
Inversion Dynamics and Synthetic Applications : The compound finds use in synthetic applications and studies on enantiomerization dynamics, especially involving N-Boc-2-lithio-2-arylpiperidines and -pyrrolidines (Beng, Woo & Gawley, 2012).
One-Pot Synthesis of N-BOC Protected Indoles : It is used in the one-pot synthesis of N-BOC protected indoles, thienopyrroles, and selenolopyrroles, demonstrating its utility in the preparation of these compounds for further scientific research (Wensbo, Annby & Gronowitz, 1995).
Polymerization into Oligo(pyrrole-2,5-diyl)s : The Ullmann coupling reaction can be used to polymerize N-t-BOC-2,5-dibromopyrrole into well-defined oligo(pyrrole-2,5-diyl)s. This aids in studying their optical and electrical properties as a function of chain length (Groenendaal et al., 1995).
Photocatalytic Applications for Air Cleaning : N-doped (BiO)2CO3 hierarchical hollow microspheres, which utilize N-BOC compounds, efficiently remove NO in air and exhibit high stability during long-term photocatalytic reactions, making them useful for environmental pollution control (Dong et al., 2013).
Photocatalyst for Organic Reactions : Iodo-Bodipy immobilized on porous silica, involving N-BOC compounds, acts as an efficient recyclable photocatalyst for photoredox catalytic reactions to prepare pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).
Component of Natural Products and Pharmaceuticals : N-Boc-4-iodopyrrole is a key component in the synthesis of natural products, synthetic pharmaceuticals, and electrically conducting materials (Boersch, Merkul & Müller, 2011).
Properties
IUPAC Name |
tert-butyl 3-iodopyrrole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOOWAKRLGAOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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